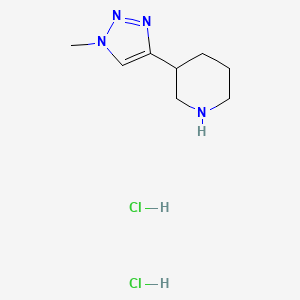

3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride

Descripción

Propiedades

IUPAC Name |

3-(1-methyltriazol-4-yl)piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.2ClH/c1-12-6-8(10-11-12)7-3-2-4-9-5-7;;/h6-7,9H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOPAYBYGGZOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C2CCCNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride typically involves the use of “click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is known for its efficiency and selectivity in forming 1,2,3-triazoles. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often employ environmentally benign conditions and aim to maximize yield while minimizing waste .

Análisis De Reacciones Químicas

Types of Reactions

3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The triazole and piperidine rings can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-hydrazines .

Aplicaciones Científicas De Investigación

3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride with structurally related piperidine/piperazine derivatives, emphasizing differences in molecular composition, substituents, and physicochemical properties:

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride | C₈H₁₆Cl₂N₄ | EN300-127037 | 239.15 | Piperidine + methyl-triazole, dihydrochloride |

| 1-(2-Methylbut-3-yn-2-yl)piperazine dihydrochloride | C₉H₁₈Cl₂N₂ | EN300-746889 | 225.16 | Piperazine + alkyne substituent, dihydrochloride |

| 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride | C₈H₁₄ClN₃S | EN300-138724 | 205.69 | Piperidine + thiadiazole, hydrochloride |

| 1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride | C₈H₁₆ClN₃O | EN300-138722 | 205.69 | Piperazine fused with pyrrolidinone, hydrochloride |

Structural and Functional Insights:

Core Heterocycle Variations: The target compound’s piperidine-triazole hybrid contrasts with piperazine-alkyne (e.g., 1-(2-Methylbut-3-yn-2-yl)piperazine dihydrochloride) and piperidine-thiadiazole (e.g., 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride) derivatives.

Substituent Effects :

- The methyl-triazole group in the target compound provides a planar, aromatic heterocycle capable of π-π stacking, whereas thiadiazole (in EN300-138724) introduces sulfur, enhancing lipophilicity and possibly metabolic resistance .

- The alkyne substituent in EN300-746889 may confer rigidity or serve as a click chemistry handle for bioconjugation, a feature absent in the triazole-based compound .

Salt Form and Solubility: Dihydrochloride salts (e.g., target compound and EN300-746889) typically exhibit higher aqueous solubility than monohydrochlorides (e.g., EN300-138724 and EN300-138722), which could influence bioavailability and formulation strategies .

Additional Examples from Diverse Sources :

- Compounds like 1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride (CAS 2034417-38-2) feature a seven-membered diazepane ring, demonstrating how ring size expansion affects conformational flexibility and binding pocket compatibility .

Research Implications and Limitations

Further studies are necessary to correlate structural features with functional outcomes, such as receptor affinity, metabolic stability, or toxicity. The absence of pharmacological data underscores the need for targeted research to validate hypotheses derived from structural analysis.

Actividad Biológica

3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride is a compound characterized by a triazole ring fused to a piperidine structure. This unique molecular configuration imparts various biological activities, making it a subject of interest in pharmacological research. The compound's potential applications span antimicrobial, anticancer, and other therapeutic areas.

The compound is synthesized primarily through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method, known for its efficiency in forming triazoles. Its molecular formula is with a CAS number of 2155852-63-2. The dihydrochloride form enhances solubility and stability in biological environments.

Biological Activity Overview

Research indicates that compounds with triazole moieties often exhibit significant biological activities. The following sections detail specific findings related to the biological activity of 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride.

Antimicrobial Activity

A study focusing on piperidine-based triazole derivatives highlighted their effectiveness against various fungal pathogens, particularly Candida auris. Among several synthesized derivatives, some exhibited minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against clinical isolates of C. auris, suggesting strong antifungal properties .

| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| pta1 | 0.24 | 0.97 | Disruption of plasma membrane |

| pta2 | 0.48 | 1.95 | Induction of apoptosis |

| pta3 | 0.97 | 3.90 | Cell cycle arrest in S-phase |

These findings indicate that the compound may disrupt cellular integrity and induce apoptosis in fungal cells.

Anticancer Activity

In addition to antifungal properties, triazole derivatives have been investigated for their anticancer potential. Compounds similar to 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride have shown promising results against various cancer cell lines. For instance, studies demonstrated that certain triazole derivatives displayed IC50 values significantly lower than those of established chemotherapeutics like 5-fluorouracil .

| Cell Line | IC50 (μM) | Reference Compound |

|---|---|---|

| HeLa | 13.62 ± 0.86 | 5-Fluorouracil |

| MGC-803 | 3.05 ± 0.29 | Non-substituted control |

| AGS | 2.63 ± 0.17 | Non-substituted control |

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Mechanistic Studies

The mechanisms underlying the biological activities of this compound involve several pathways:

- Cell Membrane Disruption : The antifungal action is primarily attributed to the disruption of the plasma membrane integrity.

- Apoptosis Induction : The ability to induce programmed cell death in cancerous cells positions these compounds as potential therapeutic agents.

- Cell Cycle Arrest : Observations indicate that certain derivatives can halt the cell cycle at specific phases, further contributing to their anticancer efficacy.

Case Studies

Recent studies have synthesized various derivatives of triazole-piperidine compounds and evaluated their biological activities:

- Study on Antifungal Activity : A research team synthesized six piperidine-based triazole derivatives and assessed their antifungal activity against C. auris. The most effective compounds were found to induce significant cell death and exhibit low toxicity profiles .

- Anticancer Evaluation : Another study focused on triazole derivatives demonstrated potent activity against multiple cancer cell lines with promising IC50 values compared to traditional treatments .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride with high purity?

- Methodology :

- Step 1 : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, ensuring regioselectivity for the 1,4-isomer. Optimize reaction time and temperature (e.g., 60–80°C, 12–24 hrs) to minimize side products.

- Step 2 : Purify the intermediate via column chromatography (silica gel, gradient elution with dichloromethane/methanol) to isolate the triazole-piperidine backbone.

- Step 3 : Perform dihydrochloride salt formation using HCl in anhydrous ethanol, followed by recrystallization to achieve ≥95% purity (as validated by HPLC) .

- Key Parameters : Monitor reaction progress using TLC and confirm final purity via NMR (1H/13C) and mass spectrometry (ESI-MS) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Analytical Workflow :

- Structural Confirmation : Use single-crystal X-ray diffraction for absolute configuration determination. Complement with FT-IR to verify functional groups (e.g., triazole C-N stretching at ~1450 cm⁻¹).

- Purity Assessment : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) with UV detection at 254 nm .

- Solubility Profiling : Conduct equilibrium solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask method .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety Measures :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .

- Spill Management : Neutralize acidic spills with sodium bicarbonate, followed by absorption with inert material (e.g., vermiculite).

- First Aid : For inhalation exposure, immediately move to fresh air; for skin contact, rinse with water for 15 minutes and seek medical advice .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

- Computational Strategy :

- Reaction Path Search : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and identify energetically favorable pathways. Use software like Gaussian or ORCA for simulations .

- Solvent Effects : Simulate solvent interactions (e.g., DMSO, ethanol) using COSMO-RS to predict reaction yields and selectivity .

- Feedback Loop : Integrate experimental data (e.g., NMR yields) into machine learning models (e.g., ICReDD’s platform) to refine computational predictions iteratively .

Q. What strategies resolve contradictions between computational predictions and experimental pharmacological data?

- Conflict Resolution Framework :

- Validation Experiments : Replicate assays under standardized conditions (e.g., cell line consistency, incubation time) to rule out variability .

- Data Triangulation : Cross-validate using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. in vitro functional assays).

- Error Analysis : Quantify uncertainties in DFT calculations (e.g., Gibbs free energy ±2 kcal/mol) and correlate with dose-response discrepancies .

Q. How can researchers design experiments to probe the compound’s stability under varying storage conditions?

- Stability Study Design :

- Accelerated Degradation Testing : Expose samples to 40°C/75% RH for 4 weeks, analyzing degradation products via LC-MS. Compare with control samples stored at -20°C .

- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess photodegradation pathways.

- Data Interpretation : Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under standard conditions .

Q. What methodologies enable efficient scale-up from milligram to gram-scale synthesis while maintaining yield and purity?

- Scale-Up Protocol :

- Reactor Design : Transition from batch to flow chemistry for improved heat/mass transfer. Use microreactors to optimize residence time and minimize byproducts .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress.

- Purification : Replace column chromatography with recrystallization or countercurrent chromatography for higher throughput .

Data Management & Analysis

Q. How should researchers address data reproducibility challenges in pharmacological screening?

- Reproducibility Framework :

- Protocol Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data documentation.

- Blind Testing : Conduct assays in triplicate across independent labs, using shared reference compounds (e.g., positive/negative controls) .

- Metadata Annotation : Include raw instrument files (e.g., .RAW from HPLC) and environmental conditions (e.g., humidity, temperature) in datasets .

Q. What statistical methods are robust for analyzing dose-response relationships in heterogeneous cell populations?

- Statistical Workflow :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC50/IC50 with 95% confidence intervals.

- Outlier Detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points.

- Multivariate Analysis : Use PCA or partial least squares (PLS) to account for covariates like cell passage number .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.